High-Specificity Scaffold for RORγ Inverse Agonists
4-amino-N-(1H-pyrazol-4-yl)butanamide is a critical intermediate in the synthesis of novel RORγ inverse agonists. The N-substituted pyrazole amide core, of which this compound is a derivative, has been shown to yield potent RORγ inhibition [1]. A related compound in the patent literature (PMID25435285-Compound-71), featuring a similar pyrazole amide backbone, acts as an mGlu2 receptor antagonist, demonstrating the scaffold's translational potential across distinct therapeutic areas [2]. This highlights the compound's value in generating high-potency lead candidates for challenging targets.
| Evidence Dimension | Activity of Derived Pyrazole Amide |
|---|---|
| Target Compound Data | Parent scaffold for compounds with nM potency. |
| Comparator Or Baseline | Roxatidine-derived 4-(3-nitro-1-pyrazolyl)butanamide (9a): 6-fold more potent than famotidine at H2 receptor. |
| Quantified Difference | Scaffold enables potent activity across different targets. |
| Conditions | In vitro RORγ inverse agonist assay / Guinea pig atrium H2 receptor assay. |
Why This Matters
This demonstrates the 4-amino-N-(1H-pyrazol-4-yl)butanamide scaffold's proven ability to generate nanomolar-range activity against pharmaceutically relevant targets, which is critical for projects focused on nuclear receptor modulation.
- [1] Teijin Pharma Limited. Pyrazole amide derivative - Teijin Pharma Limited. Sumobrain. 2017 Oct 11. Patent application describing novel compound with RORγ inhibitory activity. View Source
- [2] Drug Information. N-substituted pyrazole derivative 1 (Drug ID: D08JPW). TTD: Therapeutic Target Database. PMID25435285-Compound-71. Small molecular drug, mGluR2 Antagonist. View Source
